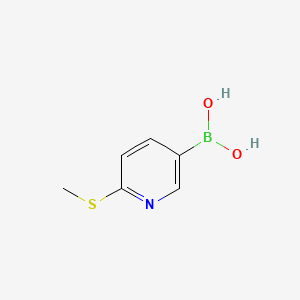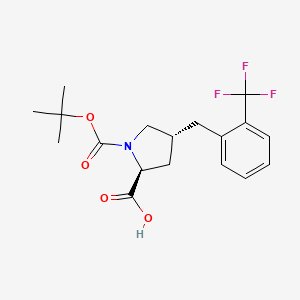
6-(メチルチオ)ピリジン-3-イルボロン酸
説明
6-(Methylthio)pyridin-3-ylboronic acid is an organoboron compound with the molecular formula C6H8BNO2S. It is characterized by the presence of a boronic acid group attached to a pyridine ring, which also contains a methylthio substituent at the second position.
科学的研究の応用
6-(Methylthio)pyridin-3-ylboronic acid has a wide range of applications in scientific research, including:
Biology: The compound is used in the development of biologically active molecules and as a probe in biochemical assays.
生化学分析
Biochemical Properties
2-Methylthiopyridine-5-boronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis for forming carbon-carbon bonds . This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The boronic acid group in 2-Methylthiopyridine-5-boronic acid can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design .
Cellular Effects
2-Methylthiopyridine-5-boronic acid has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with specific proteins and enzymes involved in these pathways. This compound can also impact gene expression and cellular metabolism by modulating the activity of transcription factors and metabolic enzymes
Molecular Mechanism
The molecular mechanism of 2-Methylthiopyridine-5-boronic acid involves its ability to form covalent bonds with biomolecules. The boronic acid group can interact with hydroxyl groups on proteins and enzymes, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression and cellular metabolism, as the compound modulates the activity of key regulatory proteins. The planar structure of 2-Methylthiopyridine-5-boronic acid, due to the delocalization of electrons within the pyridine ring, facilitates its binding interactions with biomolecules.
Dosage Effects in Animal Models
The effects of 2-Methylthiopyridine-5-boronic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular processes, while at higher doses, it could potentially cause toxic or adverse effects . Threshold effects and the specific dosage ranges for optimal and safe use are critical considerations in preclinical studies. Detailed studies on dosage-dependent effects are necessary to establish safe and effective dosage guidelines for potential therapeutic applications.
Metabolic Pathways
2-Methylthiopyridine-5-boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and alter metabolite levels by modulating the activity of key metabolic enzymes . Understanding the metabolic pathways and the role of this compound in these pathways is essential for elucidating its biochemical effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-Methylthiopyridine-5-boronic acid within cells and tissues are critical for its biochemical activity. This compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of 2-Methylthiopyridine-5-boronic acid in different cellular compartments can influence its activity and function, making it important to study its transport mechanisms in detail.
Subcellular Localization
The subcellular localization of 2-Methylthiopyridine-5-boronic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding the subcellular distribution of this compound and its effects on cellular activity is crucial for elucidating its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: 6-(Methylthio)pyridin-3-ylboronic acid can be synthesized through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of 6-(Methylthio)pyridin-3-ylboronic acid often involves large-scale Suzuki-Miyaura coupling reactions due to their scalability and efficiency. The reaction conditions are optimized to ensure high yield and purity of the product .
Types of Reactions:
Oxidation: 6-(Methylthio)pyridin-3-ylboronic acid can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The boronic acid group can participate in various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or alkylated pyridine derivatives.
作用機序
The mechanism of action of 6-(Methylthio)pyridin-3-ylboronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other biologically active molecules .
類似化合物との比較
- 2-Thienylboronic acid
- 2-Aminopyrimidine-5-boronic acid
- Phenylboronic acid MIDA ester
- 1H-Indazole-5-boronic acid
Comparison: 6-(Methylthio)pyridin-3-ylboronic acid is unique due to the presence of both a boronic acid group and a methylthio substituent on the pyridine ring. This combination imparts distinct reactivity and properties compared to other boronic acids. For example, the methylthio group can influence the electronic properties of the pyridine ring, affecting its reactivity in various chemical reactions .
特性
IUPAC Name |
(6-methylsulfanylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2S/c1-11-6-3-2-5(4-8-6)7(9)10/h2-4,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWKVPJOPVIIRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)SC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376379 | |
| Record name | [6-(Methylsulfanyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321438-86-2 | |
| Record name | [6-(Methylsulfanyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Methylsulphanyl)pyridine-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-(4-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1303005.png)





![[3-(2-Pyrimidinyloxy)phenyl]methanol](/img/structure/B1303014.png)



